3-Cyano-5-ethynyl-4-methoxybenzoic acid
Description
3-Cyano-5-ethynyl-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a cyano group at position 3, an ethynyl group at position 5, and a methoxy group at position 4. The benzoic acid backbone provides a carboxylic acid functionality, making it a candidate for applications in medicinal chemistry and materials science. 4.2) . Synthetic routes often involve Sonogashira coupling for ethynyl group introduction and nitration/cyanation for aromatic substitution.
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-cyano-5-ethynyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C11H7NO3/c1-3-7-4-8(11(13)14)5-9(6-12)10(7)15-2/h1,4-5H,2H3,(H,13,14) |
InChI Key |
WHDCFCUXUVABMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C#N)C(=O)O)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinct substituents differentiate it from structurally related benzoic acid derivatives (Table 1):
- Electron Effects: The target compound’s cyano and ethynyl groups are strong electron-withdrawing groups (EWGs), reducing electron density on the aromatic ring and lowering the carboxylic acid’s pKa. In contrast, the methoxy group in position 4 is electron-donating (EDG), creating a polarized electronic environment . The chloro substituent in ’s compound enhances lipophilicity (logP ~2.0 vs. ~1.5 for the target) but may introduce toxicity concerns .
- Steric and Geometric Considerations: The ethynyl group’s linear geometry minimizes steric hindrance, favoring planar molecular conformations.
Physicochemical Properties
Predicted properties based on computational models and analogous compounds:
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| logP | ~1.5 | ~2.0 | ~1.8 |
| pKa (COOH) | ~2.8 | ~3.2 | ~4.0 |
| Aqueous Solubility | Moderate (polar groups) | Low (Cl, carbamoyl) | Moderate (oxadiazole polarity) |
- logP: The target’s lower logP reflects the polarity of cyano and ethynyl groups, enhancing solubility relative to chloro- and carbamoyl-substituted analogs.
- pKa : The stronger EWGs in the target compound result in a more acidic carboxylic acid compared to ’s compound, where EDG methoxyethoxy groups dominate .
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